dimethyltyrosine, more commonly known as dimethyltyrosine (DMT), is a synthetic amino acid derivative. [, , , , ] It serves as a crucial building block in synthesizing various biologically active compounds, particularly opioid receptor modulators. [, , , , , , , , ] DMT is not naturally occurring and is primarily recognized for its research applications. [, , , ]
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as a derivative of amino acids with a hydroxyphenyl group, is a compound of significant interest in medicinal chemistry. This compound features a chiral center, which contributes to its biological activity. Its molecular formula is and it has a molecular weight of approximately 225.27 g/mol. The compound is primarily sourced from synthetic pathways involving readily available precursors, making it accessible for various research applications.
This compound can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group. It falls within the category of bioactive compounds, particularly those that exhibit antimicrobial properties, making it relevant in the development of new therapeutic agents.
The synthesis of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves several steps:
The molecular structure of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid can be described as follows:
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid participates in several chemical reactions:
The mechanism of action for (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid primarily involves its interaction with biological targets:
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid has several scientific uses:
The synthesis of enantiomerically pure (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid relies predominantly on chiral pool strategies and catalytic asymmetric methods. L-Tyrosine serves as a key precursor due to its structural homology, enabling efficient N-dimethylation and functional group modifications. The N-methylation of tyrosine derivatives is typically achieved using formaldehyde/formic acid (Eschweiler-Clarke conditions) or reductive amination protocols, yielding the target compound after deprotection with reported purities >95% [1] [4] [7].
Asymmetric hydrogenation of α-acetamido cinnamates provides an alternative route for installing the chiral center. Patent EP1687250A1 details the use of Rh(I) catalysts with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) for hydrogenating (Z)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate precursors. This method achieves enantiomeric excess (ee) values of 94-98% under mild hydrogen pressure (50-100 psi) in methanol/water mixtures [9]. Critical parameters include:
Table 1: Comparative Analysis of Core Synthetic Routes
Method | Precursor | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|---|
Chiral pool synthesis | L-Tyrosine methyl ester | Formaldehyde/NaBH₄ | 85 | >99 | Multiple protection/deprotection steps |
Asymmetric hydrogenation | α-Acetamido cinnamate | [Rh(R,R)-Et-DuPhos]⁺BF₄⁻ | 78 | 97 | Requires high-purity (Z)-isomer |
Resolution approach | Racemic methyl ester | Chiral amine resolving agents | 40 (theoretical max) | >99 | Low yielding, recyclable mother liquor |
Resolution techniques remain relevant for industrial-scale production despite inherent yield limitations. Diastereomeric salt formation with chiral amines (e.g., (1R,2S)-(-)-norephedrine) enables separation of racemates through fractional crystallization. The resolved (S)-enantiomer is isolated from methanol/water systems with >99% ee, though maximum theoretical yield is capped at 50% without racemization recycling [6] [9].
Biocatalytic strategies overcome limitations of traditional resolution by enabling dynamic kinetic resolutions (DKR) and asymmetric synthesis. Ketoreductases demonstrate exceptional proficiency for synthesizing chiral synthons of the target molecule. Engineered Lactobacillus kefir alcohol dehydrogenase catalyzes the reduction of 2-(dimethylamino)-3-(4-hydroxyphenyl)-3-oxopropanoate with 99% ee and complete (S)-selectivity at substrate loadings up to 100 g/L. This NADPH-dependent reaction couples with glucose dehydrogenase (GDH) cofactor regeneration, achieving total turnover numbers (TTN) exceeding 50,000 [10].
Transaminases provide an alternative route via reductive amination of ketoacid precursors. Chromobacterium violaceum transaminase immobilized on mesoporous silica converts 3-(4-hydroxyphenyl)-2-oxopropanoic acid to the (S)-amino acid using isopropylamine as amine donor. Key optimization parameters include:
Table 2: Enzymatic Systems for Stereoselective Synthesis
Biocatalyst Type | Source Organism | Substrate | Conversion (%) | ee (%) | Productivity (g·L⁻¹·d⁻¹) |
---|---|---|---|---|---|
Ketoreductase | Lactobacillus kefir (engineered) | 2-(dimethylamino)-3-(4-hydroxyphenyl)-3-oxopropanoate | >99 | 99 (S) | 85 |
ω-Transaminase | Chromobacterium violaceum | 3-(4-hydroxyphenyl)-2-oxopropanoic acid | 92 | 98 (S) | 42 |
Lipase (DKR) | Candida antarctica (CAL-B) | Racemic methyl ester | 95 | 99 (S) | 68 |
Chemoenzymatic DKR synergizes enzymatic enantioselectivity with metal-catalyzed racemization. The combination of Candida antarctica lipase B (Novozym 435) with Shvo's catalyst (hydroxycyclopentadienyl ruthenium complex) resolves racemic methyl ester derivatives in toluene at 70°C. This continuous in situ racemization enables near-quantitative conversion to the (S)-acid with 99% ee within 24 hours, demonstrating industrial scalability [8] [10]. Ribozyme engineering principles reveal that stereochemical outcomes can be manipulated by controlling substrate access to catalytic pockets, suggesting future avenues for designer biocatalysts targeting this chiral scaffold [8].
Combinatorial chemistry enables rapid diversification of the core scaffold for structure-activity relationship (SAR) studies, particularly in antimicrobial development. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exemplifies this approach, where hydrazide intermediates serve as key diversification points [2]. A representative library synthesis involves:
Table 3: Bioactive Derivatives from Combinatorial Libraries
Compound Class | Representative Substituent | MIC against MRSA (μg/mL) | MIC against Candida auris (μg/mL) | Key Structural Feature |
---|---|---|---|---|
Aromatic hydrazones | 4-NO₂-benzaldehyde | 16-32 | 32-64 | Electron-withdrawing aryl groups |
Heterocyclic hydrazones | 2-pyridinecarboxaldehyde | 1-8 | 8-16 | Nitrogen-containing heterocycles |
Bis-hydrazones | Isophthalaldehyde | 8-16 | 16-32 | Extended conjugation |
Pyrrole derivatives | 2,5-hexanedione | 32-64 | >64 | Planar heterocyclic system |
Hydrazones incorporating heterocyclic aldehydes (compounds 14-16) demonstrate exceptional potency against ESKAPE pathogens and drug-resistant Candida auris. The 2-pyridinyl hydrazone derivative exhibits MIC values of 1-8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 0.5-2 μg/mL against vancomycin-resistant Enterococcus faecalis. Molecular modeling suggests enhanced membrane penetration via intramolecular hydrogen bonding between the pyridyl nitrogen and hydrazone NH group, alongside π-stacking interactions with aromatic residues in microbial enzymes [2].
Solid-phase synthesis facilitates parallel production of amide derivatives. Wang resin-bound (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid undergoes coupling with diverse acylating agents and sulfonyl chlorides. Post-cleavage analysis identified N-benzoyl and N-tosyl derivatives with improved pharmacokinetic profiles, including enhanced gastrointestinal absorption predicted by Caco-2 cell permeability assays. These synthetic methodologies provide comprehensive structure-diversification strategies for lead optimization campaigns targeting the privileged 4-hydroxyphenylpropanoic acid scaffold [2] [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: